molecular formula C11H13NO2 B067955 (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 191327-28-3

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B067955
CAS RN: 191327-28-3
M. Wt: 191.23 g/mol
InChI Key: YTNGWXICCHJHKA-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves several key strategies, including diastereoselective alkylation, Pictet-Spengler reactions, and modified Pictet-Spengler reactions. Diastereoselective alkylation of phenylalanine-derived precursors has been used to synthesize tetrahydroisoquinoline derivatives, with high stereoselectivity achieved through electrophilic attack opposite to the carboxylate group (Huber & Seebach, 1987). Moreover, a modified Pictet-Spengler reaction has been employed for an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, providing a high yield and minimal racemization (Liu et al., 2008).

Molecular Structure Analysis

X-ray crystallography and high-resolution NMR techniques have been instrumental in determining the molecular and crystal structures of various tetrahydroisoquinoline derivatives. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate has been established, providing insights into the molecular conformation of these compounds (Rudenko et al., 2012).

Chemical Reactions and Properties

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including decarboxylation and electrocyclization strategies, to form different derivatives. For instance, decarboxylation of tetrahydroisoquinoline-3-carboxylic acid derivatives has led to the formation of isoquinoline derivatives in moderate yields, depending on the solvent used (Tachibana et al., 1968). Furthermore, a C(sp3)-H activation/electrocyclization strategy has been applied for the synthesis of 3,4-dihydroisoquinolines, highlighting the versatility of tetrahydroisoquinoline derivatives in chemical synthesis (Chaumontet et al., 2009).

Scientific Research Applications

  • Hydrolysis of Esters : Sánchez et al. (2001) investigated the stereoselective hydrolysis of butyl, ethyl, and methyl esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders. This process yielded the (S)-acid and the unreacted (R)-ester under mild conditions (Sánchez et al., 2001).

  • Synthesis of Alkaloids : Huber and Seebach (1987) described the synthesis of tetrahydroisoquinolines by diastereoselective alkylation, including the synthesis of the alkaloid (+)-corlumine. This involved the use of derivatives from (R)- or (S)-phenylalanine (Huber & Seebach, 1987).

  • Dynamic Kinetic Resolution : Paál et al. (2007) developed a dynamic kinetic resolution method for the preparation of enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (R)-2, using CAL-B-catalyzed enantioselective hydrolysis (Paál et al., 2007).

  • Oxidation and Novel Synthesis : Beattie and Hales (1992) explored an unusual oxidation process using thionyl chloride for synthesizing methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates (Beattie & Hales, 1992).

  • Mammalian Alkaloids : Brossi (1991) examined mammalian alkaloids, focusing on derivatives of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids derived from dopamine and their methylation patterns, which provided insights into the biosynthesis of morphine (Brossi, 1991).

  • Preparation of Derivatives : Jansa, Macháček, and Bertolasi (2006) prepared various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester, exploring their characteristics and potential applications (Jansa, Macháček, & Bertolasi, 2006).

  • Synthesis of Protected Methyl Esters : Lerestif et al. (1999) developed a novel synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles (Lerestif et al., 1999).

  • Radioligands for PET Imaging : Gao et al. (2008) investigated tetrahydroisoquinoline derivatives as selective estrogen receptor modulators (SERMs) and synthesized new carbon-11 labeled derivatives for PET imaging of estrogen receptor expression in breast cancer (Gao et al., 2008).

Safety And Hazards

The safety data sheet for “®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” indicates that it is used for research and development under the supervision of a technically qualified individual . The compound is classified under GHS07, with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” and its analogs could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, more research could be conducted to develop novel synthetic strategies for these compounds .

properties

IUPAC Name

methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNGWXICCHJHKA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366215
Record name Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS RN

191327-28-3
Record name Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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